molecular formula C12H15FO2 B7990821 4-Fluoro-3-(isopentyloxy)benzaldehyde CAS No. 1443349-81-2

4-Fluoro-3-(isopentyloxy)benzaldehyde

Cat. No.: B7990821
CAS No.: 1443349-81-2
M. Wt: 210.24 g/mol
InChI Key: SMGDMJXJNYBCHX-UHFFFAOYSA-N
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Description

4-Fluoro-3-(isopentyloxy)benzaldehyde (CAS: 1443349-81-2) is a fluorinated benzaldehyde derivative with the molecular formula C₁₂H₁₅FO₂ and a molecular weight of 210.2 g/mol . Its structure features a fluorine atom at the 4-position and an isopentyloxy group (O-CH₂CH₂CH(CH₃)₂) at the 3-position of the benzaldehyde core. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its unique substitution pattern that modulates electronic and steric properties .

Properties

IUPAC Name

4-fluoro-3-(3-methylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-9(2)5-6-15-12-7-10(8-14)3-4-11(12)13/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGDMJXJNYBCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267584
Record name Benzaldehyde, 4-fluoro-3-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443349-81-2
Record name Benzaldehyde, 4-fluoro-3-(3-methylbutoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443349-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-fluoro-3-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(isopentyloxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

4-Fluoro-3-(isopentyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(isopentyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 4-Fluoro-3-(isopentyloxy)benzaldehyde with five structurally related benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties Applications References
This compound C₁₂H₁₅FO₂ 210.2 Fluoro, isopentyloxy Not reported Organic synthesis
4-Fluoro-3-methoxybenzaldehyde C₈H₇FO₂ 154.14 Fluoro, methoxy Not reported Synthetic intermediate
4-Fluoro-3-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.11 Fluoro, trifluoromethyl Boiling point: 215°C Pharmaceutical research
4-Fluoro-3-methylbenzaldehyde C₈H₇FO 138.14 Fluoro, methyl Not reported Agrochemicals, dyes
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 Chloro, fluoro, methoxy Not reported Chemical research
Benzaldehyde (reference) C₇H₆O 106.12 None Boiling point: 179°C Solvent, flavoring agent
Key Observations:

Substituent Effects on Molecular Weight :

  • The isopentyloxy group in the target compound increases its molecular weight significantly compared to smaller substituents (e.g., methoxy or methyl).
  • The trifluoromethyl group in 4-Fluoro-3-(trifluoromethyl)benzaldehyde contributes to its higher molecular weight (192.11 g/mol) .

The trifluoromethyl group (strongly electron-withdrawing) may reduce solubility in polar solvents due to increased hydrophobicity .

Reactivity and Functional Group Interactions

  • Aldehyde Reactivity :

    • Benzaldehyde derivatives are generally more reactive than ketones in reduction reactions (e.g., EDAB-mediated reductions yield alcohols in higher yields for aldehydes vs. ketones) .
    • Electron-withdrawing groups (e.g., trifluoromethyl) can activate the aldehyde toward nucleophilic attack, while electron-donating groups (e.g., methoxy) may deactivate it .
  • Substituent Electronic Effects :

    • 4-Fluoro-3-(trifluoromethyl)benzaldehyde : The trifluoromethyl group’s strong electron-withdrawing nature increases electrophilicity at the aldehyde group, enhancing reactivity in condensation or nucleophilic addition reactions .
    • This compound : The isopentyloxy group’s mixed electronic effects (electron-donating alkyl chain vs. electron-withdrawing oxygen) may result in moderate reactivity, suitable for controlled synthetic transformations .

Biological Activity

4-Fluoro-3-(isopentyloxy)benzaldehyde is an organic compound with notable chemical properties and potential biological activities. Its unique structure includes a fluorine atom and an isopentyloxy group, which may influence its reactivity and interaction with biological systems. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C12H15F O2
  • Molecular Weight : 210.25 g/mol
  • Canonical SMILES : CCCCC(C1=CC(=C(C=C1)F)O)O

Physical Properties

PropertyValue
Boiling Point230 °C
Melting PointNot available
Solubility in WaterLow
DensityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom can enhance lipophilicity, facilitating membrane permeability and interaction with cellular components. Research indicates that the compound may exhibit:

  • Antioxidant Properties : Potentially scavenging free radicals.
  • Enzyme Inhibition : Interacting with enzymes such as xanthine oxidase, which is critical in purine metabolism.

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition :
    • A study explored derivatives of benzaldehyde compounds as xanthine oxidase inhibitors. Results indicated that certain modifications could enhance inhibitory activity, suggesting that this compound might exhibit similar effects due to its structural features .
  • Antimicrobial Activity :
    • Preliminary studies have shown that compounds similar in structure to this compound possess antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing antimicrobial agents.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Initial findings indicate a dose-dependent response, warranting further investigation into its potential as an anticancer agent.

Biological Activity Summary

Activity TypeObservationsReference
AntioxidantScavenging free radicals
Enzyme InhibitionXanthine oxidase inhibition
AntimicrobialActivity against bacterial strains
CytotoxicityDose-dependent effects on cancer cell lines

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Methoxy-3-(isopentyloxy)benzaldehydeMethoxy group instead of fluoroModerate antioxidant activity
4-Chloro-3-(isopentyloxy)benzaldehydeChlorine atom in place of fluorineComparable enzyme inhibition

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